3-Fluoro-2-(3,3-difluoropiperidin-1-yl)benzaldehyde
Overview
Description
3-Fluoro-2-(3,3-difluoropiperidin-1-yl)benzaldehyde is a versatile chemical compound used in scientific research. It belongs to the class of aldehydes and features a fluorine-substituted benzene ring with a piperidine moiety. This compound has garnered interest due to its potential applications in drug discovery, organic synthesis, and medicinal chemistry, offering opportunities for innovative breakthroughs .
Scientific Research Applications
Synthesis and Anticancer Activity
- Anticancer Applications: Fluorinated benzaldehydes, including compounds similar to 3-Fluoro-2-(3,3-difluoropiperidin-1-yl)benzaldehyde, have been used in the synthesis of fluoro-substituted stilbenes. These compounds demonstrate potential in anticancer applications, specifically in the development of analogues of combretastatins, known for their anticancer properties (Lawrence et al., 2003).
Chemical Synthesis and Catalysis
- C-H Methylation and Fluorination: Fluorinated benzaldehydes play a role in C-H methylation and fluorination processes. These compounds are used in palladium-catalyzed reactions, showing their significance in organic synthesis and chemical transformations (Chen & Sorensen, 2018).
Novel Synthesis Methods
- Fluoroacetonitriles Synthesis: A method for introducing fluorine alpha to a cyano group, applicable to aromatic ketones and benzaldehydes, is significant in the synthesis of α-fluorophenylacetonitriles. This demonstrates the utility of fluorinated benzaldehydes in developing novel synthetic pathways (Letourneau & Mccarthy, 1985).
Novel Compounds and Reactions
- Fluoro-Containing 3-Oxoesters: Research into the reactions of fluoro-containing 3-oxoesters with benzaldehydes has led to the synthesis of unique compounds. These include 2-benzylidene-3-fluoroalkyl-3-oxoesters and tetrahydropyrans, showcasing the diverse applications of fluorinated benzaldehydes in creating new chemical entities (Pryadeina et al., 2002).
Difluoropiperidines Synthesis
- 3,3-Difluoropiperidines Production: The synthesis of 3,3-difluoropiperidines, a process involving delta-chloro-alpha,alpha-difluoroimines, is another key application. These compounds are valuable in organic and medicinal chemistry (Verniest et al., 2008).
Magnetic Resonance Studies
- Magnetic Resonance Research: Studies on the magnetic resonance spectra of fluorine in benzaldehydes, including fluoro-substituted compounds, provide insights into intramolecular interactions and steric effects. This research is crucial for understanding molecular structures and properties (Schaefer et al., 1977).
Hydroxylation and Fluorination Techniques
- Ortho C-H Hydroxylation: The use of fluorinated benzaldehydes in ortho C-H hydroxylation processes, particularly using palladium catalysts, is an innovative approach in organic synthesis (Chen, Ozturk & Sorensen, 2017).
properties
IUPAC Name |
2-(3,3-difluoropiperidin-1-yl)-3-fluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c13-10-4-1-3-9(7-17)11(10)16-6-2-5-12(14,15)8-16/h1,3-4,7H,2,5-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYRRTXAGSYRSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=C2F)C=O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401209980 | |
Record name | Benzaldehyde, 2-(3,3-difluoro-1-piperidinyl)-3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401209980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1774896-34-2 | |
Record name | Benzaldehyde, 2-(3,3-difluoro-1-piperidinyl)-3-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1774896-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 2-(3,3-difluoro-1-piperidinyl)-3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401209980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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